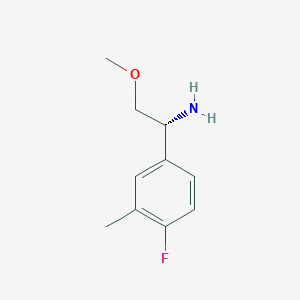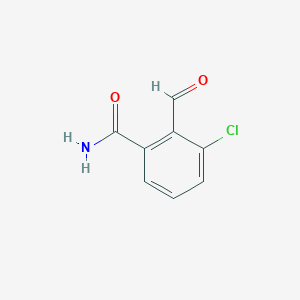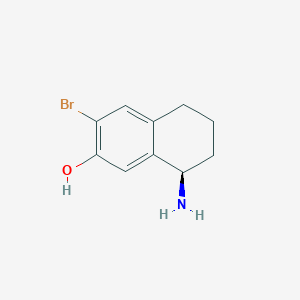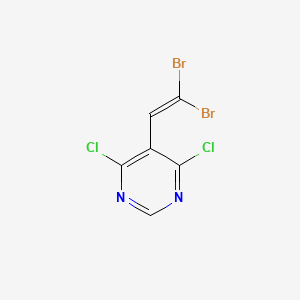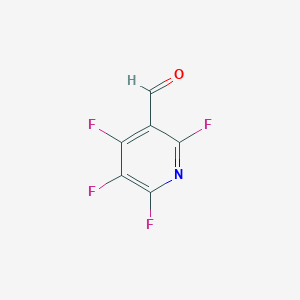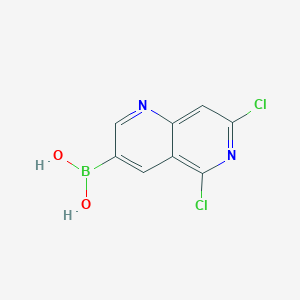
(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H5BCl2N2O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid typically involves the reaction of 5,7-dichloro-1,6-naphthyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction generally requires a palladium catalyst, a base, and an appropriate solvent. The reaction conditions are typically mild, making it suitable for various functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins, thereby exerting its biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes critical for the survival of cancer cells or microbes .
類似化合物との比較
Similar Compounds
Uniqueness
(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid is unique due to its specific substitution pattern and boronic acid functionality. This combination allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
特性
分子式 |
C8H5BCl2N2O2 |
|---|---|
分子量 |
242.85 g/mol |
IUPAC名 |
(5,7-dichloro-1,6-naphthyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H5BCl2N2O2/c10-7-2-6-5(8(11)13-7)1-4(3-12-6)9(14)15/h1-3,14-15H |
InChIキー |
IFQQSPZXRDIQOL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(N=C(C=C2N=C1)Cl)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


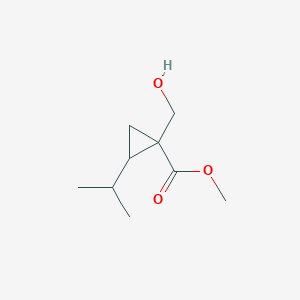
![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)
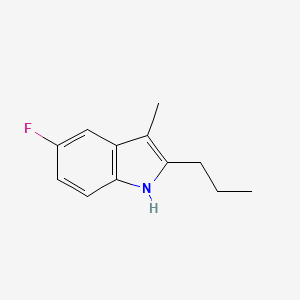
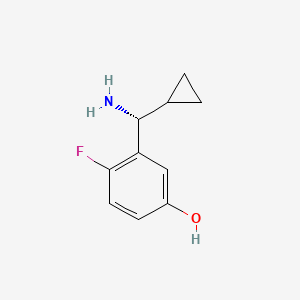
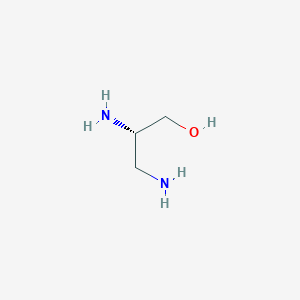
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)
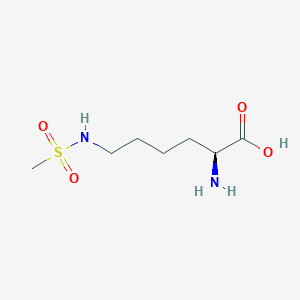
![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)
